![molecular formula C9H13N3O2 B12557897 (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxylamine group and a pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine typically involves the reaction of hydroxylamine with a suitable precursor. One common method is the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride . This intermediate can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production of hydroxylamine hydrochloride, a key intermediate, can be achieved through the electrolytic reduction of nitric acid or the action of sodium bisulfite on sodium nitrite . These methods are scalable and provide high yields, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.
Biology
Biologically, this compound has potential applications in studying enzyme mechanisms and as a probe for investigating biochemical pathways. Its ability to interact with biological molecules makes it a useful tool in molecular biology research.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to induce apoptosis in cancer cells .
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic molecules. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. In cancer cells, this compound induces apoptosis by disrupting cellular processes and triggering programmed cell death pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxyamino)-1,4-naphthoquinone: Known for its anticancer properties, this compound shares structural similarities with (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine.
Hydroxylamine hydrochloride: A simpler compound, often used as a precursor in the synthesis of more complex molecules.
Uniqueness
What sets this compound apart is its unique combination of a hydroxylamine group and a pyridine ring. This structure provides it with distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H13N3O2 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,12-14)8(11-13)7-5-3-4-6-10-7/h3-6,12-14H,1-2H3/b11-8- |
InChI-Schlüssel |
GETGXFNGHOIABB-FLIBITNWSA-N |
Isomerische SMILES |
CC(C)(/C(=N\O)/C1=CC=CC=N1)NO |
Kanonische SMILES |
CC(C)(C(=NO)C1=CC=CC=N1)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)
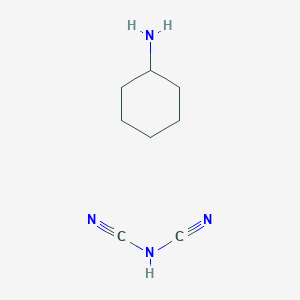
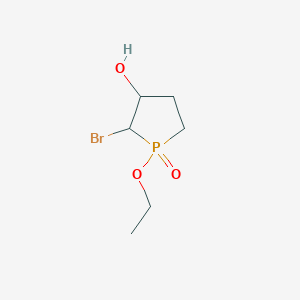
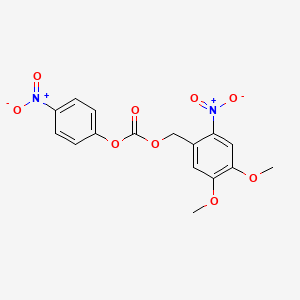



![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
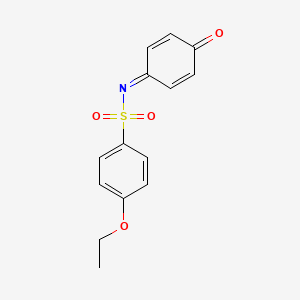
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
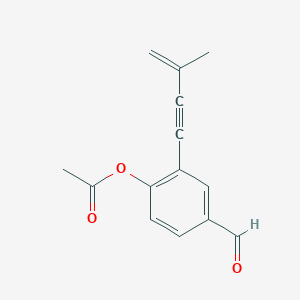
![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)

